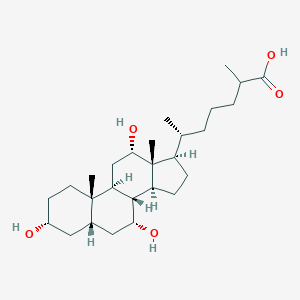

Trihydroxycholestanoic acid

Description

3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid has been reported in Homo sapiens and Brassica napus with data available.

Properties

IUPAC Name |

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWPIIOQKZNXBB-VCVMUKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862168 | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-98-8 | |

| Record name | Trihydroxycoprostanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Trihydroxycholestanoic Acid in Bile Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxycholestanoic acid (THCA) is a crucial C27 bile acid intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), plays a significant role in cholesterol homeostasis. Following its synthesis, THCA undergoes peroxisomal β-oxidation to form the primary bile acid, cholic acid. Genetic defects in the enzymes responsible for THCA metabolism, such as in Cerebrotendinous Xanthomatosis (CTX) and Zellweger syndrome, lead to the accumulation of THCA and other cholestanoic acids, resulting in severe pathophysiology. This technical guide provides an in-depth exploration of the role of THCA in bile acid synthesis, including its metabolic pathway, the enzymes involved, and its clinical significance. Detailed experimental protocols for the quantification of THCA and the assessment of key enzymatic activities are provided, along with quantitative data and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Introduction to Bile Acid Synthesis and the Role of THCA

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the intestinal absorption of dietary fats and fat-soluble vitamins. The synthesis of bile acids is a major pathway for cholesterol catabolism and elimination from the body. There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.

While the classic pathway is the major route for bile acid production in humans, the alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position. This pathway leads to the formation of C27 bile acid intermediates, including dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA). THCA serves as a key precursor to cholic acid, one of the two primary bile acids in humans.

The Metabolic Pathway of Trihydroxycholestanoic Acid

The journey of THCA from cholesterol to cholic acid involves multiple cellular compartments, including the mitochondria and peroxisomes.

Formation of THCA in the Mitochondria

The initial steps of the alternative pathway occur in the mitochondria. The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the oxidation of the cholesterol side chain, leading to the formation of (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, commonly known as trihydroxycholestanoic acid (THCA).

Peroxisomal β-Oxidation of THCA

Following its synthesis in the mitochondria, THCA is transported to the peroxisomes for the shortening of its C27 side chain to a C24 side chain, a process known as β-oxidation. This multi-step process involves several key enzymes:

-

Activation to THCA-CoA: THCA is first activated to its coenzyme A (CoA) thioester, (25R)-THCA-CoA, by a bile acid-CoA ligase.

-

Racemization: The (25R)-THCA-CoA is then converted to its (25S)-epimer by α-methylacyl-CoA racemase (AMACR). This step is crucial as the subsequent enzyme in the pathway is stereospecific for the S-form.

-

Oxidation: The (25S)-THCA-CoA is oxidized by a peroxisomal acyl-CoA oxidase.

-

Hydration and Dehydrogenation: A bifunctional protein then catalyzes the hydration and dehydrogenation of the molecule.

-

Thiolytic Cleavage: Finally, a peroxisomal thiolase cleaves the side chain, releasing propionyl-CoA and yielding cholyl-CoA, the CoA ester of cholic acid.

The resulting cholyl-CoA is then conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile.

Quantitative Data on THCA and Related Bile Acids

The concentration of THCA and other bile acids can vary significantly between healthy individuals and those with genetic disorders affecting bile acid synthesis. The following tables summarize key quantitative data from the literature.

| Analyte | Matrix | Healthy Controls (mean ± SD) | Cerebrotendinous Xanthomatosis (CTX) Patients (mean ± SD) | Reference(s) |

| Total Bile Acids | Serum | 1.481 ± 0.571 µg/mL | 0.492 ± 0.436 µg/mL | [1] |

| Cholic Acid | Serum | Not specified | 0.342 ± 0.291 µg/mL | [1] |

| Chenodeoxycholic Acid | Serum | Major component | 0.111 ± 0.133 µg/mL | [1] |

| Cholic Acid Synthesis | - | 260 ± 60 mg/day | 133 ± 30 mg/day | [2] |

| Chenodeoxycholic Acid Synthesis | - | 150 ± 30 mg/day | 22 ± 10 mg/day | [2] |

| Analyte | Matrix | Zellweger Syndrome Patients | Reference(s) |

| 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | Serum & Urine | Elevated | [1][3] |

| 3α,7α-dihydroxy-5β-cholestan-26-oic acid (DHCA) | Serum & Urine | Elevated | [3] |

| 3α,7α,12α-trihydroxy-5β-C29-dicarboxylic acid | Urine | Found in some patients | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of THCA in bile acid synthesis.

Quantification of THCA and other Bile Acids by LC-MS/MS

Objective: To quantify the levels of THCA and other bile acids in biological samples such as plasma, serum, or urine.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)

-

Formic acid

-

Internal standards (e.g., deuterated bile acids)

-

Sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges)

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standards. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

- Gradient: A suitable gradient to separate the bile acids of interest (e.g., start with 95% A, ramp to 100% B over 15 minutes).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL. b. Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM transitions for THCA and other bile acids should be optimized using authentic standards.

Data Analysis:

-

Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.

CYP27A1 Enzyme Activity Assay

Objective: To measure the activity of sterol 27-hydroxylase (CYP27A1) in isolated mitochondria or recombinant systems.

Materials:

-

Isolated mitochondria or recombinant CYP27A1

-

Substrate: Cholesterol or other sterol precursors

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for product analysis

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, NADPH, and the enzyme source (mitochondria or recombinant protein).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (e.g., cholesterol dissolved in a suitable vehicle like β-cyclodextrin).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard (e.g., deuterated 27-hydroxycholesterol).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of 27-hydroxycholesterol (B1664032) using LC-MS/MS.

Data Analysis:

-

Calculate the rate of product formation (e.g., pmol/min/mg protein) based on the amount of 27-hydroxycholesterol produced over time, normalized to the protein concentration of the enzyme source. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation. A study reported an apparent Km of CYP27A1 for cholesterol to be 150 µM after proteinase K treatment of mitochondria[4].

Peroxisomal β-Oxidation Assay

Objective: To measure the β-oxidation of THCA in isolated peroxisomes or cell lysates.

Materials:

-

Isolated peroxisomes or cell lysates

-

(25R)-THCA-CoA or [3H]-labeled THCA

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Cofactors: NAD+, FAD, Coenzyme A

-

Scintillation counter (if using radiolabeled substrate) or LC-MS/MS system

Procedure (using radiolabeled substrate):

-

Prepare the reaction mixture containing the reaction buffer, cofactors, and the enzyme source (isolated peroxisomes or cell lysate).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the [3H]-labeled THCA.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge to pellet the protein.

-

Separate the radiolabeled substrate from the radiolabeled water-soluble products (acetyl-CoA) using a method like anion-exchange chromatography.

-

Quantify the radioactivity in the water-soluble fraction using a scintillation counter.

Data Analysis:

-

Calculate the rate of β-oxidation based on the amount of radiolabeled water-soluble products formed over time, normalized to the protein concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental procedures can aid in understanding the role of THCA. The following diagrams are generated using the Graphviz DOT language.

Alternative Bile Acid Synthesis Pathway

Caption: The alternative pathway of bile acid synthesis, highlighting the roles of mitochondria and peroxisomes in the conversion of cholesterol to cholic acid via the intermediate THCA.

Experimental Workflow for THCA Quantification

Caption: A typical experimental workflow for the quantification of THCA and other bile acids in biological samples using LC-MS/MS.

Conclusion

Trihydroxycholestanoic acid is a pivotal intermediate in the alternative pathway of bile acid synthesis. Its metabolism, occurring across mitochondria and peroxisomes, is essential for the production of cholic acid and the maintenance of cholesterol homeostasis. The accumulation of THCA in genetic disorders such as CTX and Zellweger syndrome underscores its clinical significance and highlights the importance of the enzymatic machinery responsible for its conversion. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of THCA in health and disease and to develop therapeutic strategies for related metabolic disorders.

References

- 1. Bile acids and bile alcohols in two patients with Zellweger (cerebro-hepato-renal) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the urinary excretion of thromboxane B2 in Zellweger patients and control subjects: evidence for a major role for peroxisomes in the beta-oxidative chain-shortening of thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defects of bile acid synthesis in Zellweger's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Trihydroxycholestanoic Acid: A Core Biomarker in the Diagnosis and Study of Zellweger Syndrome

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zellweger spectrum disorder (ZSD) is a group of severe, inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes. This cellular defect leads to the accumulation of various metabolites, among which 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) serves as a crucial biomarker. This technical guide provides a comprehensive overview of THCA's role in ZSD, including quantitative data on its accumulation, detailed experimental protocols for its measurement, and the biochemical pathways underlying its significance. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for Zellweger syndrome.

Introduction to Zellweger Syndrome and the Role of Peroxisomes

Zellweger spectrum disorder (ZSD) encompasses a continuum of autosomal recessive disorders resulting from mutations in PEX genes, which are essential for the biogenesis of peroxisomes.[1][2] These vital organelles are involved in numerous metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs) and the synthesis of bile acids and plasmalogens.[1][3] The impaired formation of peroxisomes in ZSD leads to a cascade of metabolic dysfunctions, manifesting in a wide range of clinical severities, from the most severe Zellweger syndrome (ZS) to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[3]

The diagnosis of ZSD relies on a combination of clinical evaluation and biochemical testing.[4] Key biochemical indicators include elevated levels of VLCFAs, phytanic acid, pristanic acid, and pipecolic acid in plasma, along with reduced levels of plasmalogens in erythrocytes.[5] A critical diagnostic marker is the accumulation of C27-bile acid intermediates, namely dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA), in plasma and urine.[5][6][7]

THCA as a Biomarker for Zellweger Syndrome

The accumulation of THCA is a direct consequence of the peroxisomal defect in ZSD. In a healthy individual, the final steps of bile acid synthesis, which involve the shortening of the C27 cholestanoic acid side chain to form C24 bile acids like cholic acid, occur within the peroxisome.[7] In ZSD, the absence of functional peroxisomes halts this process, leading to a buildup of the precursor, THCA.[7]

Quantitative Data on Biomarker Levels in Zellweger Syndrome

The following tables summarize the quantitative data available for key biomarkers in ZSD, with a focus on THCA. It is important to note that the levels of these biomarkers can vary depending on the severity of the disease.[2]

| Biomarker | Patient Group | Sample Type | Median Concentration | Reference |

| THCA | Severe ZSD | Blood | 22.5 µmol/L | [2] |

| Intermediate ZSD | Blood | 0.6 µmol/L | [2] | |

| C26:0 Fatty Acid | Severe ZSD | Plasma | 3.9 µg/mL | [2] |

| Intermediate ZSD | Plasma | 2.0 µg/mL | [2] | |

| Mild ZSD | Plasma | 0.6 µg/mL | [2] |

| Biomarker | Patient Group | Sample Type | Reference Interval | Reference |

| Total Bile Acids | Healthy (Fasting) | Serum | 2 - 10 µmol/L | [8] |

| Total Bile Acids | Healthy Neonates | Serum | 8.0 µmol/L (Median) | |

| Total Bile Acids | Healthy Children (6-24 months) | Serum | 6.61 - 9.43 µmol/L | |

| Total Bile Acids | Healthy Children (6-11 years) | Serum | 3.61 - 5.41 µmol/L | |

| Total Bile Acids | Healthy Adults | Serum | 0.28 - 6.50 µmol/L |

Experimental Protocols for THCA Measurement

The accurate quantification of THCA in biological samples is crucial for the diagnosis and monitoring of ZSD. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for bile acid analysis; however, it requires a derivatization step to make the polar bile acids volatile.[9][10]

3.1.1. Sample Preparation and Extraction

-

To 100 µL of serum or urine, add an internal standard (e.g., D5-chenodeoxycholic acid).

-

Perform a solid-phase extraction using a C18 cartridge to isolate the bile acids.

-

Elute the bile acids from the cartridge and evaporate the solvent under a stream of nitrogen.

3.1.2. Derivatization

-

To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[9]

-

Incubate the mixture at 70°C for 30 minutes to convert the carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[9]

-

Cool the sample and, if necessary, dilute with ethyl acetate before injection into the GC-MS system.[9]

3.1.3. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., Rxi-5ms, 30 m x 0.25 mm x 0.25 µm).[9]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 150°C, ramped up to 300°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-700. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized THCA can be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of bile acids and does not typically require derivatization.[11]

3.2.1. Sample Preparation

-

To 100 µL of plasma or urine, add an internal standard (e.g., deuterated cholic acid).

-

Precipitate proteins by adding four volumes of cold methanol.

-

Incubate on ice for 20 minutes and then centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

-

Reconstitute the extract in a suitable solvent, such as 50:50 methanol/water, for injection.

3.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for THCA and the internal standard.

Visualizing Key Pathways and Workflows

Bile Acid Synthesis Pathway and the Defect in Zellweger Syndrome

The following diagram illustrates the classical bile acid synthesis pathway, highlighting the crucial role of peroxisomes and the metabolic block that occurs in Zellweger syndrome.

Diagnostic Workflow for Zellweger Spectrum Disorder

This diagram outlines a typical diagnostic workflow for a patient suspected of having Zellweger spectrum disorder.

Conclusion

Trihydroxycholestanoic acid is a specific and reliable biomarker for Zellweger spectrum disorder, reflecting a fundamental defect in peroxisomal bile acid synthesis. Its quantification, alongside other key metabolites, is essential for the accurate and timely diagnosis of this devastating group of disorders. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and clinicians working to improve the understanding and management of Zellweger syndrome. Further research into the precise roles of THCA and other accumulating metabolites in the pathophysiology of ZSD is crucial for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lab Information Manual [apps.sbgh.mb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cholic acid extension study in Zellweger spectrum disorders: Results and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Chemical Properties of 3,7,12-trihydroxy-5-cholestanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,12-trihydroxy-5-cholestanoic acid, also known as coprocholic acid or 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, is a C27 bile acid intermediate in the biosynthesis of cholic acid.[1][2] As a key metabolite in the bile acid synthesis pathway, it plays a role in the regulation of lipid and glucose homeostasis. This technical guide provides a comprehensive overview of its chemical properties, its involvement in signaling pathways, and detailed experimental protocols for its analysis and synthesis.

Chemical and Physical Properties

3,7,12-trihydroxy-5-cholestanoic acid is a steroid acid characterized by a 5β-cholestane skeleton substituted with hydroxyl groups at the 3α, 7α, and 12α positions and a carboxylic acid group at position 26.[1] It is a white to off-white solid.[3] While experimental data for some physical properties are limited, predicted values provide valuable insights.

| Property | Value | Source |

| IUPAC Name | (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic acid | [1] |

| Synonyms | Coprocholic acid, 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic acid, THCA | [1][3] |

| Molecular Formula | C₂₇H₄₆O₅ | [1] |

| Molecular Weight | 450.65 g/mol | [1] |

| Physical Description | Solid | [1] |

| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Ethanol, and Methanol | [3] |

| pKa (Strongest Acidic) | 4.62 (Predicted) | [4] |

| pKa (Strongest Basic) | -0.16 (Predicted) | [5] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 3,7,12-trihydroxy-5-cholestanoic acid.

| Spectral Data Type | Key Features |

| Mass Spectrometry (MS-MS) | Precursor Ion (m/z): 449.3272 [M-H]⁻; Product Ions (m/z): 431.3, 413.3, 411.3, 113.0 |

| ¹H-NMR | Data for the methyl ester derivative is available and shows characteristic signals for the steroid backbone and methyl groups. Specific data for the free acid is not readily available. |

| ¹³C-NMR | Not readily available. |

| Infrared (IR) | Not readily available for the specific compound. Related bile acids show characteristic peaks for O-H, C-H, and C=O stretching vibrations. |

Signaling Pathways

As a bile acid, 3,7,12-trihydroxy-5-cholestanoic acid is an important signaling molecule that interacts with nuclear receptors and G-protein coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Bile Acid Biosynthesis

3,7,12-trihydroxy-5-cholestanoic acid is a key intermediate in the classical (or neutral) pathway of bile acid synthesis from cholesterol.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that functions as a bile acid sensor. Activation of FXR by bile acids, including likely intermediates like 3,7,12-trihydroxy-5-cholestanoic acid, regulates the expression of genes involved in bile acid synthesis and transport.

TGR5 Signaling

TGR5 is a G-protein coupled receptor expressed on the cell surface of various cells, including those in the intestine and liver. Bile acid binding to TGR5 activates downstream signaling cascades that influence energy expenditure and inflammation.

Experimental Protocols

Quantification of 3,7,12-trihydroxy-5-cholestanoic Acid in Biological Samples by LC-MS/MS

This protocol describes a general method for the extraction and quantification of 3,7,12-trihydroxy-5-cholestanoic acid from plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of the analyte).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: Precursor ion (m/z) 449.3 → Product ion (m/z) (select a characteristic fragment, e.g., 431.3).

-

Internal Standard: Monitor the appropriate transition for the deuterated standard.

-

-

Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

References

- 1. Farnesoid X receptor alpha: a molecular link between bile acids and steroid signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3α,7α,12α-Trihydroxy-5β-cholestanoic Acid: From Discovery to Clinical Significance

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is a C27 bile acid intermediate that plays a crucial role in the biosynthesis of cholic acid, one of the two primary bile acids in humans. While initially considered solely a metabolic precursor, the accumulation of THCA in certain genetic disorders has highlighted its significance as a biomarker for diagnosing and understanding the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the discovery, history, metabolism, and clinical relevance of THCA, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Discovery and History

The study of bile acids dates back to the 19th century, with the isolation of cholic acid in 1848. However, the identification of the intricate biosynthetic pathways and their intermediates, including THCA, occurred much later with the advent of advanced analytical techniques.

An early significant contribution to the understanding of THCA was a 1969 study that reported the isolation of both the 25D- and 25L-isomers of 3α,7α,12α-trihydroxy-5β-cholestanoic acid from the bile of the Nile crocodile (Crocodylus niloticus).[1] This study also demonstrated the in vitro formation of THCA from cholesterol in rat liver preparations, establishing it as a bona fide intermediate in the bile acid biosynthetic pathway.[1] Subsequent research in the following decades further elucidated the stereochemistry and metabolic fate of THCA, particularly in the context of peroxisomal disorders.

Physicochemical Properties

A summary of the key physicochemical properties of 3α,7α,12α-trihydroxy-5β-cholestanoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₆O₅ | PubChem CID: 122312 |

| Molecular Weight | 450.65 g/mol | PubChem CID: 122312 |

| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-6-carboxyheptan-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthrene | PubChem CID: 122312 |

| Synonyms | Trihydroxycholestanoic acid, THCA, Coprocholic acid | PubChem CID: 122312 |

| Physical Description | Solid | Human Metabolome Database |

| Cellular Location | Extracellular, Peroxisome | Human Metabolome Database |

| Tissue Location | Liver, Gall Bladder, Intestine, Kidney | Human Metabolome Database |

Metabolic Pathway of THCA

THCA is a key intermediate in the synthesis of cholic acid from cholesterol. The biosynthesis of primary bile acids occurs primarily in the liver and involves a series of enzymatic modifications to the cholesterol molecule.

The metabolic pathway leading to and from THCA can be summarized as follows:

Cholesterol undergoes several enzymatic modifications in the endoplasmic reticulum and mitochondria to form C27 bile acid intermediates. One of these key intermediates is 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). For its further metabolism, THCA is activated to its coenzyme A (CoA) ester, THCA-CoA, by bile acid-CoA synthetase (BACS) or a very long-chain acyl-CoA synthetase (VLCS) in the endoplasmic reticulum. THCA-CoA is then transported into peroxisomes where it undergoes β-oxidation to shorten the side chain, ultimately yielding cholic acid.

THCA in Peroxisomal Disorders

The critical role of peroxisomes in the final steps of cholic acid synthesis means that defects in peroxisome biogenesis or function can lead to the accumulation of THCA and other C27 bile acid intermediates. This accumulation is a key diagnostic feature of several inherited metabolic diseases.

Zellweger Spectrum Disorders (ZSDs): These are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis. In patients with ZSDs, the absence or dysfunction of peroxisomes prevents the β-oxidation of THCA-CoA, leading to elevated levels of THCA in plasma, urine, and bile.

α-Methylacyl-CoA Racemase (AMACR) Deficiency: AMACR is a peroxisomal enzyme responsible for the conversion of (25R)-THCA-CoA to its (25S)-epimer, which is the substrate for the subsequent β-oxidation step. A deficiency in AMACR leads to the accumulation of the (25R)-isomer of THCA.

The analysis of THCA and its isomers is therefore a crucial tool in the differential diagnosis of these peroxisomal disorders.

Quantitative Data

The concentration of THCA in biological fluids is a key indicator of peroxisomal function. The following tables summarize typical concentrations of total C27 bile acids (including THCA) in human serum.

Table 1: Serum Concentrations of Total C27 Bile Acids in Healthy and Diseased States

| Population | Total C27 Bile Acids (μmol/L) | Diastereomer Ratio (25S:25R) | Reference |

| Healthy Adult Controls (n=20) | 0.007 ± 0.004 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |

| Non-cholestatic Patients | 0.015 ± 0.011 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |

| Moderately Cholestatic Patients | 0.129 ± 0.034 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |

| Severely Cholestatic Patients | 0.986 ± 0.249 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |

| Peroxisomal Disorder Patients (n=49) | 14.06 ± 2.59 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |

| AMACR Deficiency Patients | 10.61 ± 0.92 (mean ± SEM) | Exclusively (25R) | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |

Table 2: Urinary Concentrations of a THCA isomer in a Patient with Biliary Cirrhosis

| Metabolite | Concentration (umol/mmol creatinine) | Condition | Reference |

| 1β,3α,12α-Trihydroxy-5β-cholanoic acid | 0.48 (0.11-1.0) | Biliary cirrhosis (before treatment) | [Batta AK, et al. J Lipid Res. 1989] |

Experimental Protocols

The accurate quantification of THCA in biological samples is essential for clinical diagnosis and research. The gold standard method is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Sample Extraction

Serum/Plasma Extraction: A common method involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.

-

Protocol Outline:

-

To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

-

Urine Extraction: Urine samples typically require a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances.

-

Protocol Outline:

-

Acidify a known volume of urine (e.g., 1 mL) to approximately pH 3.

-

Add an internal standard.

-

Apply the sample to a conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the bile acids with methanol (B129727) or another suitable organic solvent.

-

Evaporate the eluate to dryness and reconstitute for analysis.

-

Liver Tissue Extraction: Extraction from tissue requires homogenization to release the intracellular contents.

-

Protocol Outline:

-

Weigh a piece of frozen liver tissue (e.g., 50-100 mg).

-

Homogenize the tissue in a suitable solvent, such as a 2:1 mixture of chloroform:methanol, using a mechanical homogenizer.

-

Add an internal standard.

-

Perform a liquid-liquid extraction (e.g., Folch method) to separate the lipid-containing organic phase.

-

Collect the organic phase, evaporate to dryness, and reconstitute the residue for LC-MS/MS analysis.

-

HPLC-MS/MS Analysis

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate THCA from other bile acids and endogenous compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile) is used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for THCA and its internal standard.

Signaling Pathways and Potential Biological Activity

While the primary role of THCA is as a metabolic intermediate, there is emerging evidence that bile acid precursors may have biological activities of their own, particularly in activating nuclear receptors that regulate metabolism and detoxification.

Pregnane (B1235032) X Receptor (PXR): Some studies have suggested that precursors in the bile acid synthesis pathway can act as ligands for the pregnane X receptor (PXR). For instance, 5β-cholestan-3α,7α,12α-triol, a direct precursor to THCA, has been shown to activate mouse PXR.[2] Activation of PXR upregulates the expression of genes involved in the metabolism and detoxification of xenobiotics and endobiotics, including bile acids themselves. While direct activation of PXR by THCA has not been definitively demonstrated, it remains an area of active investigation.

Farnesoid X Receptor (FXR) and Vitamin D Receptor (VDR): Other bile acids are well-known ligands for the farnesoid X receptor (FXR) and the vitamin D receptor (VDR), which are master regulators of bile acid, lipid, and glucose homeostasis. To date, there is no strong evidence to suggest that THCA itself is a potent activator of FXR or VDR.

The potential signaling role of THCA is an area that warrants further research to fully understand its physiological and pathophysiological functions beyond its role as a metabolic intermediate.

Experimental and Diagnostic Workflows

The analysis of THCA is a key component in the diagnostic workflow for suspected peroxisomal disorders.

Conclusion

3α,7α,12α-trihydroxy-5β-cholestanoic acid, once viewed simply as a stepping stone in the synthesis of cholic acid, has emerged as a critically important biomarker in the diagnosis and understanding of peroxisomal disorders. Its accumulation serves as a direct indicator of defects in the peroxisomal β-oxidation pathway. The continued development and refinement of analytical methods for the precise quantification of THCA and its stereoisomers will be crucial for improving the diagnosis and management of these complex metabolic diseases. Furthermore, ongoing research into the potential signaling roles of THCA and other bile acid precursors may unveil new therapeutic targets for a range of metabolic conditions. This guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the multifaceted nature of this important molecule.

References

- 1. Synthesis of potential cholelitholytic agents: 3 alpha,7 alpha,12 alpha-trihydroxy-7 beta-methyl-5 beta-cholanoic acid, 3 alpha,7 beta,12 alpha-trihydroxy-7 alpha-methyl-5 beta-cholanoic acid, and 3 alpha,12 alpha-dihydroxy-7 xi-methyl-5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

Trihydroxycholestanoic Acid Accumulation in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxycholestanoic acid (THCA), a C27 bile acid intermediate, accumulates in several metabolic diseases due to defects in peroxisomal biogenesis or function. This accumulation serves as a critical diagnostic biomarker and is implicated in the pathophysiology of these disorders. This technical guide provides an in-depth overview of THCA accumulation, its measurement, and its pathological implications. It includes quantitative data on THCA levels in various metabolic diseases, detailed experimental protocols for its quantification, and a review of the signaling pathways affected by its accumulation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Introduction

(3α,7α,12α-trihydroxy-5β-cholestanoic acid), or THCA, is a key intermediate in the synthesis of cholic acid, one of the two primary bile acids in humans. The final step of this synthesis, the β-oxidation of the C27 steroid side chain of THCA to the C24 cholic acid, occurs within the peroxisomes.[1] Consequently, inherited metabolic disorders characterized by dysfunctional peroxisomes lead to a halt in this process and the subsequent accumulation of THCA and other bile acid intermediates in bodily fluids such as plasma, serum, and urine.[2][3]

The primary metabolic diseases associated with THCA accumulation are Peroxisome Biogenesis Disorders (PBDs) , including the Zellweger Spectrum Disorders (ZSDs) , and single-enzyme defects in the bile acid synthesis pathway, such as Cerebrotendinous Xanthomatosis (CTX) . Elevated levels of THCA are a hallmark of these conditions and serve as a crucial biomarker for their diagnosis.[3][4][5] Understanding the mechanisms of THCA accumulation, its precise quantification, and its downstream pathological effects is essential for developing effective diagnostic and therapeutic strategies for these devastating diseases.

Quantitative Data on THCA Accumulation

The concentration of THCA is significantly elevated in patients with peroxisomal disorders compared to healthy individuals. The following tables summarize the reported quantitative data for THCA levels in different metabolic diseases and biological matrices.

Table 1: Plasma/Serum THCA Concentrations in Metabolic Diseases

| Disease State | Patient Population | THCA Concentration (μmol/L) | Reference(s) |

| Peroxisomal Disorders (PBD-ZSD) | Confirmed PBD-ZSD patients (n=49) | 14.06 ± 2.59 (mean ± SEM) | [6][7][8] |

| Patients with less severe ZSD phenotype | ~2 | [9] | |

| 2-Methylacyl-CoA Racemase Deficiency | Confirmed patients (n=7) | 10.61 ± 0.92 (mean ± SEM) | [6][7] |

| Cholestasis (Severe) | Infants and children (n=9) | 0.986 ± 0.249 (mean ± SEM) | [6][7] |

| Cholestasis (Moderate) | Infants (n=10) | 0.129 ± 0.034 (mean ± SEM) | [6][7] |

| Healthy Controls | Adult controls (n=20) | 0.007 ± 0.004 (mean ± SEM) | [6][7] |

| Non-cholestatic infants and children (n=8) | 0.015 ± 0.011 (mean ± SEM) | [6][7] |

Table 2: Urine THCA Concentrations in Metabolic Diseases

| Disease State | Patient Population | THCA Concentration | Reference(s) |

| Cerebrotendinous Xanthomatosis (CTX) | CTX Patients | Elevated levels of bile alcohols (precursors to THCA) | [5][10] |

| Peroxisome Biogenesis Disorders (PBD-ZSD) | PBD-ZSD Patients | Elevated levels of THCA | [3] |

Note: Quantitative data for urinary THCA is less consistently reported in absolute concentrations compared to plasma/serum. The presence of THCA and its precursors is a key diagnostic indicator.

Experimental Protocols for THCA Quantification

Accurate and sensitive quantification of THCA is crucial for the diagnosis and monitoring of peroxisomal disorders. The two primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for THCA Quantification in Plasma/Serum

LC-MS/MS is the current gold-standard for the quantification of bile acids due to its high sensitivity, specificity, and throughput.[11]

3.1.1. Sample Preparation

-

Aliquoting: Transfer 50 µL of patient plasma or serum to a microcentrifuge tube.[12]

-

Internal Standard Spiking: Add 50 µL of an internal standard working solution (e.g., deuterated THCA) to each sample and vortex to mix.[12] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.[11]

-

Protein Precipitation: Add 800 µL of ice-cold acetonitrile (B52724) to each sample. Vortex vigorously for 10 minutes to ensure complete protein precipitation.[12]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[12]

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial.[12]

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.[12]

-

Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as 35% methanol (B129727) in water, for LC-MS/MS analysis.[12]

3.1.2. Liquid Chromatography Parameters

-

Column: A reverse-phase C18 column is commonly used for the separation of bile acids.[11]

-

Mobile Phase: A gradient elution using a two-solvent system is typically employed.[13]

-

Gradient: A typical gradient starts with a low percentage of organic solvent (Solvent B), which is gradually increased to elute the more hydrophobic bile acids.

-

Flow Rate: A flow rate of around 0.5-0.8 mL/min is common.[12]

-

Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3.1.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of bile acids.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard.[8]

-

MRM Transitions: The specific MRM transitions for THCA and its internal standard need to be optimized on the specific mass spectrometer being used.

GC-MS Method for THCA Quantification

GC-MS is a robust and reliable technique for bile acid analysis, though it requires a derivatization step to increase the volatility of the analytes.[14][15]

3.2.1. Sample Preparation and Derivatization

-

Extraction: Similar to the LC-MS/MS protocol, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) is performed to isolate the bile acids from the biological matrix.[11]

-

Hydrolysis (Optional): If the analysis of both conjugated and unconjugated bile acids is desired, an enzymatic or chemical hydrolysis step can be included to cleave the glycine (B1666218) or taurine (B1682933) conjugates.

-

Derivatization: This is a critical step for GC-MS analysis. A two-step derivatization is often employed:[15]

-

Methylation: The carboxyl group of the bile acid is esterified, typically using a methylating agent like TMS-diazomethane.[15]

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[15][16]

-

3.2.2. Gas Chromatography Parameters

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is typically used.

-

Injection: A splitless or split injection is used depending on the concentration of the analytes.

-

Oven Temperature Program: A temperature gradient is used to separate the different bile acid derivatives. The program typically starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.

-

Carrier Gas: Helium is the most commonly used carrier gas.

3.2.3. Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Detection Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis, where specific ions characteristic of each derivatized bile acid are monitored.

Signaling Pathways and Cellular Effects of THCA Accumulation

While the role of primary and secondary bile acids as signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5 is well-established, the specific signaling properties of THCA are less well-defined.[17][18][19] The pathophysiology of THCA accumulation is likely a combination of two factors: the deficiency of the downstream primary bile acids (cholic acid) and the potential "off-target" effects of the accumulated THCA itself.

Disruption of FXR and TGR5 Signaling

The primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), are the natural ligands for FXR and TGR5.[20] The deficiency of cholic acid due to the block in its synthesis from THCA leads to a disruption of the normal activation of these receptors. This can have widespread metabolic consequences, as FXR and TGR5 are key regulators of glucose, lipid, and energy homeostasis.[17][21]

While it is not definitively established whether THCA itself can act as an agonist or antagonist for FXR and TGR5, its accumulation contributes to a highly abnormal bile acid pool, which in turn leads to dysregulated signaling through these receptors.

Cellular Toxicity of THCA

The accumulation of bile acid intermediates, including THCA, can be cytotoxic.[1] Unconjugated bile acids are more toxic than their conjugated counterparts. In peroxisomal disorders, there is an accumulation of unconjugated THCA, which can lead to cellular damage.[1] The proposed mechanisms of THCA-induced cytotoxicity include:

-

Mitochondrial Dysfunction: Bile acids can disrupt mitochondrial membranes and impair mitochondrial respiratory chain function, leading to oxidative stress and apoptosis.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of hydrophobic bile acids can induce ER stress, leading to the unfolded protein response and eventually cell death.

-

Cell Membrane Damage: The detergent properties of bile acids can lead to the solubilization of cell membranes, causing a loss of cellular integrity.

Visualizations

Signaling Pathways

Caption: Bile acid synthesis and signaling disruption by THCA accumulation.

Experimental Workflows

Caption: Workflow for THCA quantification by LC-MS/MS and GC-MS.

Logical Relationships

Caption: Logical relationship of THCA accumulation in metabolic diseases.

Conclusion

The accumulation of trihydroxycholestanoic acid is a key feature of several inherited metabolic diseases caused by peroxisomal dysfunction. Its quantification is a cornerstone of the diagnosis of these disorders. This technical guide has provided a comprehensive overview of the quantitative data, experimental protocols, and underlying pathophysiology related to THCA accumulation. Further research is needed to fully elucidate the specific signaling roles of THCA and to develop targeted therapies that can either reduce its accumulation or mitigate its toxic effects. The methodologies and information presented herein are intended to support these ongoing research and development efforts.

References

- 1. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma bile acids in patients with peroxisomal dysfunction syndromes: analysis by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zellweger spectrum disorders: clinical manifestations in patients surviving into adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cerebrotendinous Xanthomatosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 13. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 14. The optimized use of gas chromatography-mass spectrometry and high performance liquid chromatography to analyse the serum bile acids of patients with metabolic cholestasis and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]

- 17. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 18. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]

- 20. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trihydroxycholestanoic Acid in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxycholestanoic acid (THCA), specifically 3α,7α,12α-trihydroxy-5β-cholestanoic acid, is a crucial C27 bile acid intermediate in the catabolism of cholesterol to cholic acid, one of the two primary bile acids in humans.[1] Its strategic position in the bile acid synthesis pathway makes it a critical molecule for maintaining cholesterol homeostasis. Dysregulation of THCA metabolism is a hallmark of several inherited metabolic disorders, most notably Zellweger spectrum disorders (ZSD) and Cerebrotendinous Xanthomatosis (CTX).[2][3] Consequently, the accurate quantification and understanding of THCA's metabolic fate are of paramount importance for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. This technical guide provides an in-depth overview of THCA's role in cholesterol metabolism, associated pathologies, analytical methodologies for its quantification, and the key regulatory signaling pathways.

Data Presentation: Quantitative Levels of Trihydroxycholestanoic Acid

The concentration of THCA in biological fluids is a key diagnostic marker for certain inborn errors of metabolism. Below are tables summarizing reported THCA levels in plasma/serum of healthy individuals and patients with Zellweger spectrum disorders and Cerebrotendinous Xanthomatosis.

Table 1: Plasma/Serum Trihydroxycholestanoic Acid (THCA) Concentrations in Zellweger Spectrum Disorders (ZSD)

| Patient Group | THCA Concentration (μmol/L) | Notes | Reference |

| Severe ZSD | 22.5 (median) | Significantly higher than intermediate patients. | [4] |

| Intermediate ZSD | 0.6 (median) | [4] | |

| Less Severe ZSD Phenotype | ~2 | Approximate level. | [5] |

| Most Severely Affected ZSD Patient | 50 - 130 | Range in the first year of life. | [6] |

| Healthy Controls | Not typically detected or at very low levels |

Table 2: Serum Trihydroxycholestanoic Acid (THCA) and Related Bile Acid Concentrations in Cerebrotendinous Xanthomatosis (CTX)

| Analyte | CTX Patients | Healthy Controls | Notes | Reference |

| Total Bile Acids (μg/mL) | 0.492 ± 0.436 | 1.481 ± 0.571 | Significantly lower in CTX patients. | [7] |

| Cholic Acid (μg/mL) | 0.342 ± 0.291 | - | Dominant bile acid in CTX sera. | [7] |

| Chenodeoxycholic Acid (μg/mL) | 0.111 ± 0.133 | Major bile acid in controls | Minor component in CTX sera. | [7] |

| 26-Hydroxycholesterol (μ g/100 ml) | 0 - 0.6 | 4.3 - 13.0 | Markedly reduced or absent in CTX. | [8] |

Experimental Protocols

Accurate measurement of THCA is crucial for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, though gas chromatography-mass spectrometry (GC-MS) after derivatization is also utilized.

Protocol 1: Quantification of THCA in Plasma/Serum by LC-MS/MS

This protocol provides a general workflow for the analysis of THCA in plasma or serum samples.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).

-

Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

-

Gradient: A gradient elution is employed to separate THCA from other bile acids and matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transition from the precursor ion (deprotonated THCA) to a specific product ion is monitored.

-

Protocol 2: Quantification of THCA in Plasma/Serum by GC-MS

This method requires derivatization to increase the volatility of the bile acids.

1. Sample Preparation and Derivatization

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate bile acids from the plasma/serum sample.

-

Derivatization (Two-step):

-

Methylation: The carboxyl group of THCA is first methylated to form a methyl ester. This can be achieved using diazomethane (B1218177) or a milder reagent like (trimethylsilyl)diazomethane.[10]

-

Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11] The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.[11]

-

-

The derivatized sample is then ready for GC-MS analysis.

2. GC-MS Analysis

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the oven to achieve optimal separation of the derivatized bile acids.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized THCA.

-

Signaling Pathways and Experimental Workflows

Bile Acid Synthesis Pathway

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step enzymatic process that occurs primarily in the liver. THCA is a key intermediate in the pathway leading to cholic acid.

Caption: Biosynthesis pathway of cholic acid from cholesterol, highlighting the role of THCA.

Peroxisomal β-Oxidation of THCA

The final step in the conversion of THCA to cholic acid involves the shortening of the C27 side chain via peroxisomal β-oxidation. This process is essential for the formation of mature C24 bile acids.

Caption: Peroxisomal β-oxidation of THCA to form cholyl-CoA.

Diagnostic Workflow for Peroxisomal Disorders

The diagnosis of peroxisomal disorders like Zellweger spectrum disorders involves a multi-step process that often begins with clinical suspicion and is confirmed through biochemical and genetic testing.

Caption: Diagnostic workflow for peroxisomal biogenesis disorders.

Regulation of Bile Acid Synthesis by Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis. When activated by bile acids, FXR initiates a signaling cascade that represses the expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.

Caption: FXR-mediated regulation of bile acid synthesis in the liver and intestine.

Regulation of Cholesterol Metabolism by Liver X Receptor (LXR)

LXR is another nuclear receptor that is a key regulator of cholesterol homeostasis. When activated by oxysterols (oxidized forms of cholesterol), LXR promotes cholesterol efflux and transport.

Caption: LXR signaling pathway promoting cholesterol efflux.

Conclusion

Trihydroxycholestanoic acid is a pivotal intermediate in cholesterol catabolism, and its metabolism is intricately linked to overall lipid homeostasis. The accumulation of THCA serves as a critical biomarker for severe metabolic disorders, underscoring the importance of its accurate quantification and the understanding of its metabolic pathways. The methodologies and pathway diagrams presented in this guide offer a comprehensive resource for researchers and clinicians working to unravel the complexities of bile acid metabolism and develop novel therapeutic strategies for related diseases. Further research into the precise regulatory mechanisms governing THCA metabolism will undoubtedly provide new avenues for intervention in a range of metabolic and genetic conditions.

References

- 1. Laboratory diagnosis of disorders of peroxisomal biogenesis and function: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]

- 3. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of Severity in Zellweger Spectrum Disorder by Clinical Findings: A Scoping Review, Meta-Analysis and Medical Chart Review [mdpi.com]

- 5. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Retinoic acid represses CYP7A1 expression in human hepatocytes and HepG2 cells by FXR/RXR-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Restek - Blog [restek.com]

- 11. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Natural Sources and Synthesis of Trihydroxycholestanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxycholestanoic acid (THCA), specifically (3α,7α,12α)-trihydroxy-5β-cholestan-26-oic acid, is a C27 bile acid intermediate crucial in the biosynthesis of cholic acid, a primary C24 bile acid. While present in trace amounts in healthy individuals, its accumulation in biological fluids is a key biomarker for certain peroxisomal biogenesis disorders, most notably Zellweger spectrum disorders (ZSD). This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathway of THCA, alongside an exploration of its chemical synthesis. This document is intended to serve as a valuable resource for researchers in metabolic diseases, scientists engaged in bile acid research, and professionals in drug development targeting related pathological conditions.

Natural Occurrence and Biological Significance

Trihydroxycholestanoic acid is a naturally occurring bile acid precursor found in various biological matrices, including bile, plasma, and urine. In healthy individuals, THCA is efficiently converted to cholic acid within the peroxisomes. However, in certain metabolic disorders, this conversion is impaired, leading to a significant accumulation of THCA.

Role in Bile Acid Biosynthesis

The biosynthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step process involving enzymatic modifications of the steroid nucleus and oxidative shortening of the side chain. THCA is a key intermediate in the pathway leading to cholic acid. The final step of this pathway, the β-oxidation of the C27 side chain of THCA to the C24 carboxyl group of cholic acid, occurs in the peroxisomes.[1][2]

Association with Peroxisomal Disorders

The most significant natural sources of elevated THCA are individuals with peroxisomal biogenesis disorders, particularly Zellweger spectrum disorders (ZSD).[3] These autosomal recessive disorders are characterized by the absence or dysfunction of peroxisomes, leading to the impairment of several metabolic pathways, including the β-oxidation of very-long-chain fatty acids and the side-chain shortening of C27 bile acids.[3] Consequently, THCA and other C27 bile acid intermediates accumulate in the plasma, urine, and bile of these patients.[1][3] This accumulation is a critical diagnostic marker for ZSD.[3]

Quantitative Analysis of Trihydroxycholestanoic Acid in Biological Fluids

The quantification of THCA in biological samples is essential for the diagnosis and monitoring of peroxisomal disorders. Various analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. The following tables summarize the reported concentrations of THCA in different biological fluids in both healthy individuals and patients with Zellweger spectrum disorders.

Table 1: Concentration of Trihydroxycholestanoic Acid in Human Plasma

| Condition | THCA Concentration (μmol/L) | Analytical Method | Reference(s) |

| Healthy Controls | < 0.05 | LC-MS/MS | [4] |

| Zellweger Spectrum Disorder | 2 - 130 | LC-MS/MS | [5][6] |

Table 2: Concentration of Trihydroxycholestanoic Acid in Human Urine

| Condition | THCA Excretion | Analytical Method | Reference(s) |

| Healthy Controls | Not typically detected or in trace amounts | GC-MS, LC-MS/MS | [2][7] |

| Zellweger Spectrum Disorder | Significantly elevated, often as hydroxylated forms | GC-MS, LC-MS/MS | [2][7] |

Table 3: Concentration of Trihydroxycholestanoic Acid in Human Bile

| Condition | THCA Concentration | Analytical Method | Reference(s) |

| Healthy Controls | Trace amounts | GC-MS | [8] |

| Zellweger Spectrum Disorder | Markedly increased | GC-MS | [2] |

Biosynthesis of Trihydroxycholestanoic Acid

The biosynthesis of THCA is an integral part of the overall pathway of cholic acid synthesis from cholesterol. This complex process involves a series of enzymatic reactions that modify the steroid nucleus and the side chain.

Biosynthetic Pathway from Cholesterol

The conversion of cholesterol to THCA involves multiple enzymatic steps primarily occurring in the liver. The initial steps involve modifications to the steroid nucleus, followed by hydroxylation and oxidation of the side chain.

Chemical Synthesis of Trihydroxycholestanoic Acid

Proposed Synthetic Pathway from Cholic Acid

A potential synthetic strategy involves the protection of the hydroxyl groups of cholic acid, followed by modification of the carboxylic acid to an appropriate functional group for chain elongation, and subsequent deprotection.

Key Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for the key steps in the proposed synthesis. These would require optimization and adaptation based on specific laboratory conditions and intermediates.

Step 1: Protection of Hydroxyl Groups of Cholic Acid

-

Objective: To protect the 3α, 7α, and 12α hydroxyl groups to prevent their interference in subsequent reactions.

-

Methodology: Cholic acid is dissolved in a suitable solvent like pyridine. Acetic anhydride is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The protected cholic acid acetate (B1210297) is then isolated by extraction and purified by crystallization or column chromatography.

Step 2: Reduction of the Carboxylic Acid to an Aldehyde

-

Objective: To convert the C24 carboxylic acid to an aldehyde, which is a suitable substrate for a Wittig reaction.

-

Methodology: The protected cholic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or toluene) and cooled to a low temperature (e.g., -78 °C). A reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched, and the aldehyde is extracted and purified.

Step 3: Side-Chain Elongation via Wittig Reaction

-

Objective: To extend the side chain by reacting the aldehyde with a suitable phosphonium (B103445) ylide.

-

Methodology: An appropriate phosphonium salt (e.g., isopropyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF) to generate the ylide. The aldehyde from the previous step, dissolved in the same solvent, is then added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion. The resulting alkene is isolated by extraction and purified by column chromatography.

Step 4: Conversion of the Alkene to a Carboxylic Acid

-

Objective: To convert the newly formed double bond at the end of the side chain to a carboxylic acid.

-

Methodology: The alkene is subjected to hydroboration-oxidation. It is first treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide). This will yield a primary alcohol, which can then be oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or PCC followed by a stronger oxidant). The protected THCA is then isolated and purified.

Step 5: Deprotection of Hydroxyl Groups

-

Objective: To remove the protecting groups from the 3α, 7α, and 12α hydroxyl groups.

-

Methodology: The protected THCA is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a protic solvent (e.g., methanol (B129727) or ethanol) to hydrolyze the acetate esters. The reaction is monitored by TLC. Upon completion, the reaction mixture is acidified, and the deprotected THCA is extracted and purified by crystallization or chromatography.

Conclusion